6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by three critical substituents:
- Position 1: A 3-methylbenzyl group [(3-methylphenyl)methyl], contributing steric bulk and lipophilicity.
- Position 3: A 4-methylbenzenesulfonyl group, which may enhance hydrogen-bonding capacity and metabolic stability.
- Position 6: A fluorine atom, typically improving bioavailability and resistance to oxidative metabolism .
Properties
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-6-9-20(10-7-16)30(28,29)23-15-26(14-18-5-3-4-17(2)12-18)22-11-8-19(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOVKAUWUPBQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst.
Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoline core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the mechanism of action of quinoline derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Observations:
Substituent Effects on Hydrogen Bonding: The 4-methylbenzenesulfonyl group in the target compound (vs. 4-Fluorobenzoyl () lacks the sulfonyl group’s polarity, possibly reducing solubility but improving membrane permeability.
Fluorine vs. Ethoxy/Ethyl at Position 6 :
- The 6-fluoro substituent (target compound, ) improves metabolic stability compared to 6-ethoxy () or 6-ethyl (), which may increase half-life in vivo .
Position 1 Substituent Diversity :
- 3-Methylbenzyl (target) and 4-chlorobenzyl () introduce moderate steric bulk, whereas 2-fluorophenylmethyl () may induce conformational strain due to ortho substitution.
Functional Group Impact on Bioactivity :
- The oxadiazole ring in is a heterocyclic motif often associated with kinase inhibition or antimicrobial activity, suggesting divergent applications compared to sulfonyl/benzoyl-containing analogs .
Research Findings and Implications
- Synthetic Strategies : highlights the use of sodium ethoxide and α-halogenated ketones for triazole-thioether formation, a method adaptable to synthesizing the target compound’s sulfonyl group via analogous sulfonation .
- Crystallography and Structural Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving substituent conformations and hydrogen-bonding networks, particularly for sulfonyl-containing derivatives .
- Biological Interactions: While direct data on the target compound’s activity is absent, ’s correlation between substituent position (methyl/fluoro) and carcinogenicity in aminoazo dyes underscores the importance of substituent placement in modulating biological effects .
Biological Activity
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one |
| Molecular Formula | C28H27FN2O4S |
| Molecular Weight | 490.6 g/mol |
| Purity | Typically ≥95% |
The mechanism of action for this compound involves its interaction with various biological targets. It is hypothesized that the presence of the fluorine atom and sulfonyl group enhances its binding affinity to specific enzymes or receptors, thereby modulating biochemical pathways. The compound may act as an inhibitor by binding to the active or allosteric sites of target proteins, leading to altered enzyme activity and subsequent biological effects.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives similar to this compound have shown promising results against breast and colon cancer cells in vitro .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have reported that quinoline derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonyl group is believed to play a crucial role in enhancing these activities by affecting bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related quinoline derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another investigation, a series of quinoline derivatives were screened for antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to commercial antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 6-fluoro-3-(benzenesulfonyl)-1-[(phenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one | Moderate anticancer activity |
| 6-fluoro-3-(methylbenzenesulfonyl)-1-[(methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | High antimicrobial potency |
Q & A
Q. What are the standard synthetic routes for 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the dihydroquinoline core. Key steps include sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride and benzylation at the 1-position with 3-methylbenzyl halides. Reaction optimization requires temperature control (e.g., 60–80°C for sulfonylation), solvent selection (e.g., dichloromethane or DMSO for solubility), and catalysts (e.g., triethylamine for acid scavenging). Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., fluorine at C6, sulfonyl at C3). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ~481.5 g/mol). High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What are the common chemical reactions involving this compound’s functional groups?
The sulfonyl group undergoes nucleophilic substitution with amines or thiols, while the dihydroquinolin-4-one core participates in oxidation (e.g., to quinoline N-oxides) or reduction (e.g., LiAlH4 converts the carbonyl to an alcohol). The benzyl group at N1 can be deprotected under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. To address this:
- Conduct comparative studies using standardized protocols (e.g., fixed IC50 measurement conditions).
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Characterize batch-to-batch purity via HPLC and NMR to rule out impurity-driven effects .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Solubility: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles. The fluorobenzene and sulfonyl groups enhance hydrophobicity, requiring empirical testing of solvent blends.
- Stability: Perform stress testing under varying pH (2–9) and temperatures (4–37°C). Protect from light to prevent photodegradation of the quinoline core. LC-MS monitors degradation products .
Q. How do substituent modifications (e.g., fluorine at C6, sulfonyl at C3) influence molecular interactions with biological targets?
Computational methods like molecular docking (e.g., AutoDock Vina) predict binding affinities to enzymes/receptors. The C6 fluorine enhances electronegativity, potentially improving hydrogen bonding with target proteins. The sulfonyl group’s steric bulk may restrict binding pocket access, as observed in analogous quinoline derivatives .
Q. What experimental designs are recommended for studying the compound’s pharmacokinetic (PK) properties?
- In vitro: Microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic liability.
- In vivo: Administer via intravenous/oral routes in rodent models, with serial blood sampling. LC-MS/MS quantifies plasma concentrations. Compartmental modeling (e.g., non-linear mixed-effects) derives PK parameters (t1/2, Cmax) .
Methodological Guidance for Data Interpretation
Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?
- Synthesize analogs with systematic substitutions (e.g., varying sulfonyl groups or benzyl substituents).
- Use Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Validate SAR trends across multiple assays to ensure robustness .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?
Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slope. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency across derivatives. Report 95% confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
